

# Application Notes and Protocols: Creating and Characterizing Peptide YY (PYY) Knockout Mouse Models

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## Compound of Interest

Compound Name:	Peptide YY
CAS No.:	106388-42-5
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Peptide YY (PYY)**, a 36-amino acid peptide hormone, is released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite, food intake, and glucose homeostasis.[1][2][3] PYY exerts its effects through various Y receptors, primarily Y1, Y2, Y4, and Y5, initiating downstream signaling cascades that influence physiological processes.[4] The two major circulating forms are PYY(1-36) and PYY(3-36). PYY(3-36), the result of cleavage by dipeptidyl peptidase-4 (DPP-4), is a potent anorexigenic hormone.[3] Given its role in energy balance, the PYY signaling pathway is a promising target for the development of therapeutics against obesity and type 2 diabetes.

This document provides detailed application notes and protocols for the creation and characterization of **Peptide YY (PYY) knockout (KO)** mouse models. These models are invaluable tools for elucidating the physiological functions of PYY and for preclinical evaluation of novel therapeutic agents targeting the PYY system.

## Data Presentation: Phenotypic Characterization of PYY KO Mice

The following tables summarize quantitative data from studies characterizing PYY knockout mice, providing a clear comparison between PYY KO and wild-type (WT) littermates.

Table 1: Body Weight and Composition in PYY KO vs. WT Mice

Phenotype	Sex	Diet	Age (weeks)	Genotype	Value (mean ± SEM)	Reference
Body Weight (g)	Female	Chow	28	WT	25.5 ± 0.8	[5]
	Female	Chow	28	PYY KO	30.2 ± 1.1	[5]
Body Weight Gain (g)	Male	High-Fat	20	WT	15.2 ± 1.0	[6]
	Male	High-Fat	20	PYY KO	16.5 ± 0.9	[6]
Fat Mass (%)	Female	Chow	28	WT	18.2 ± 1.5	[5]
	Female	Chow	28	PYY KO	27.3 ± 2.2	[5]
Lean Mass (g)	Male	Low-Fat	30	WT	24.8 ± 0.5	[6]
	Male	Low-Fat	30	PYY KO	25.1 ± 0.6	[6]

\*p < 0.05 vs. WT

Table 2: Food Intake and Glucose Metabolism in PYY KO vs. WT Mice

Phenotype	Sex	Diet	Condition	Genotype	Value (mean ± SEM)	Reference
Daily Food Intake (kcal/day)	Male	High-Fat	Ad libitum	WT	12.5 ± 0.5	[7]
	Male	High-Fat	Ad libitum	PYY KO	14.8 ± 0.6	[7]
Fasting Blood Glucose (mg/dL)	Male	Low-Fat	Fasted	WT	135 ± 5	[6]
	Male	Low-Fat	Fasted	PYY KO	140 ± 6	[6]
Fasting Insulin (ng/mL)	Male	High-Fat	Fasted	WT	1.8 ± 0.3	[1]
	Male	High-Fat	Fasted	PYY KO	2.9 ± 0.4	[1]
Glucose AUC (IPGTT)	Female	Chow	Glucose challenge	WT	15000 ± 800 (mg/dL*min)	[5]
(Area Under the Curve)	Female	Chow	Glucose challenge	PYY KO	18500 ± 1200 (mg/dL*min)	[5]

\*p < 0.05 vs. WT

## Experimental Protocols

### Generation of PYY Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating PYY knockout mice using CRISPR/Cas9 technology.

### 1.1. sgRNA Design and Validation:

- Design single guide RNAs (sgRNAs) targeting an early exon of the Pyy gene to induce frameshift mutations leading to a premature stop codon. Use online design tools to minimize off-target effects.
- Synthesize and validate the cutting efficiency of the designed sgRNAs in vitro using a cell-free assay or in a relevant cell line.

### 1.2. Preparation of CRISPR/Cas9 Reagents:

- Prepare high-quality Cas9 mRNA or protein.
- Prepare the validated sgRNAs.
- Prepare a repair template with a desired insertion (e.g., a stop codon cassette) if generating a knock-in model.

### 1.3. Microinjection into Zygotes:

- Harvest zygotes from superovulated female mice.
- Microinject the Cas9 protein/mRNA and sgRNA(s) into the cytoplasm or pronucleus of the zygotes.
- Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

### 1.4. Identification of Founder Mice:

- After birth, obtain tail biopsies from the pups for genomic DNA extraction.
- Perform PCR genotyping to screen for the presence of the desired mutation (indel or knock-in).[\[8\]](#)[\[9\]](#)
- Sequence the PCR products from potential founders to confirm the exact nature of the mutation.

## Genotyping PCR Protocol

This protocol is for the routine genotyping of PYY knockout and wild-type mice from tail biopsies.

### 2.1. Genomic DNA Extraction:

- Obtain a 2-5 mm tail biopsy from each mouse.
- Digest the tissue in a lysis buffer containing Proteinase K at 55°C until the tissue is completely lysed.[10]
- Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes.[10]
- Use the resulting crude lysate directly as the template for PCR.

### 2.2. PCR Amplification:

- Design three primers: a forward primer flanking the targeted region, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout allele.
- Set up the PCR reaction using a standard PCR master mix and the genomic DNA template.
- Perform PCR with the following cycling conditions (to be optimized based on primer melting temperatures and amplicon length):
  - Initial denaturation: 95°C for 3 minutes.
  - 35 cycles of:
    - Denaturation: 95°C for 30 seconds.
    - Annealing: 58-62°C for 30 seconds.
    - Extension: 72°C for 1 minute/kb.
  - Final extension: 72°C for 5 minutes.

### 2.3. Gel Electrophoresis:

- Run the PCR products on a 1.5-2% agarose gel.
- Visualize the bands under UV light. The banding pattern will distinguish between wild-type, heterozygous, and homozygous knockout mice.

## Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol assesses the ability of mice to clear a glucose load from the bloodstream.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### 3.1. Animal Preparation:

- Fast mice for 5-6 hours or overnight (approximately 16 hours) with free access to water.[\[11\]](#)[\[12\]](#)[\[16\]](#)
- Weigh each mouse to calculate the glucose dosage.

### 3.2. Baseline Blood Glucose Measurement:

- Gently restrain the mouse.
- Make a small incision at the tip of the tail with a sterile scalpel blade.
- Wipe away the first drop of blood and use the second drop to measure the baseline blood glucose level (t=0) with a glucometer.[\[12\]](#)[\[14\]](#)

### 3.3. Glucose Administration:

- Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[\[11\]](#)[\[14\]](#) The injection volume in  $\mu\text{L}$  can be calculated as:  $10 \times \text{body weight in grams}$ .[\[11\]](#)

### 3.4. Subsequent Blood Glucose Measurements:

- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection from the same tail incision.[\[11\]](#)[\[14\]](#)[\[15\]](#)
- Gently massage the tail if blood flow is insufficient.

### 3.5. Data Analysis:

- Plot the blood glucose concentrations over time for each group.
- Calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

## Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

This protocol measures lean mass, fat mass, bone mineral content, and bone mineral density.

[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

### 4.1. Animal Preparation:

- Anesthetize the mouse using isoflurane or an injectable anesthetic.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Weigh the anesthetized mouse.[\[17\]](#)[\[18\]](#)

### 4.2. DEXA Scan:

- Place the anesthetized mouse in a prone position on the DEXA scanner platform.[\[18\]](#)[\[19\]](#)
- Ensure the limbs and tail are positioned away from the body.
- Perform a scout scan to position the mouse correctly.
- Initiate the full-body scan. The scan typically takes a few minutes.[\[19\]](#)

### 4.3. Data Analysis:

- Use the manufacturer's software to analyze the scan data.
- Define regions of interest (e.g., whole body excluding the head) to obtain values for fat mass, lean mass, bone mineral content (BMC), and bone mineral density (BMD).[\[17\]](#)

## Food Intake Measurement

This protocol measures daily food consumption in mice.[\[2\]](#)[\[16\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

### 5.1. Acclimation:

- Individually house the mice for at least 2-3 days before the measurement period to acclimate them to the new environment.[16]

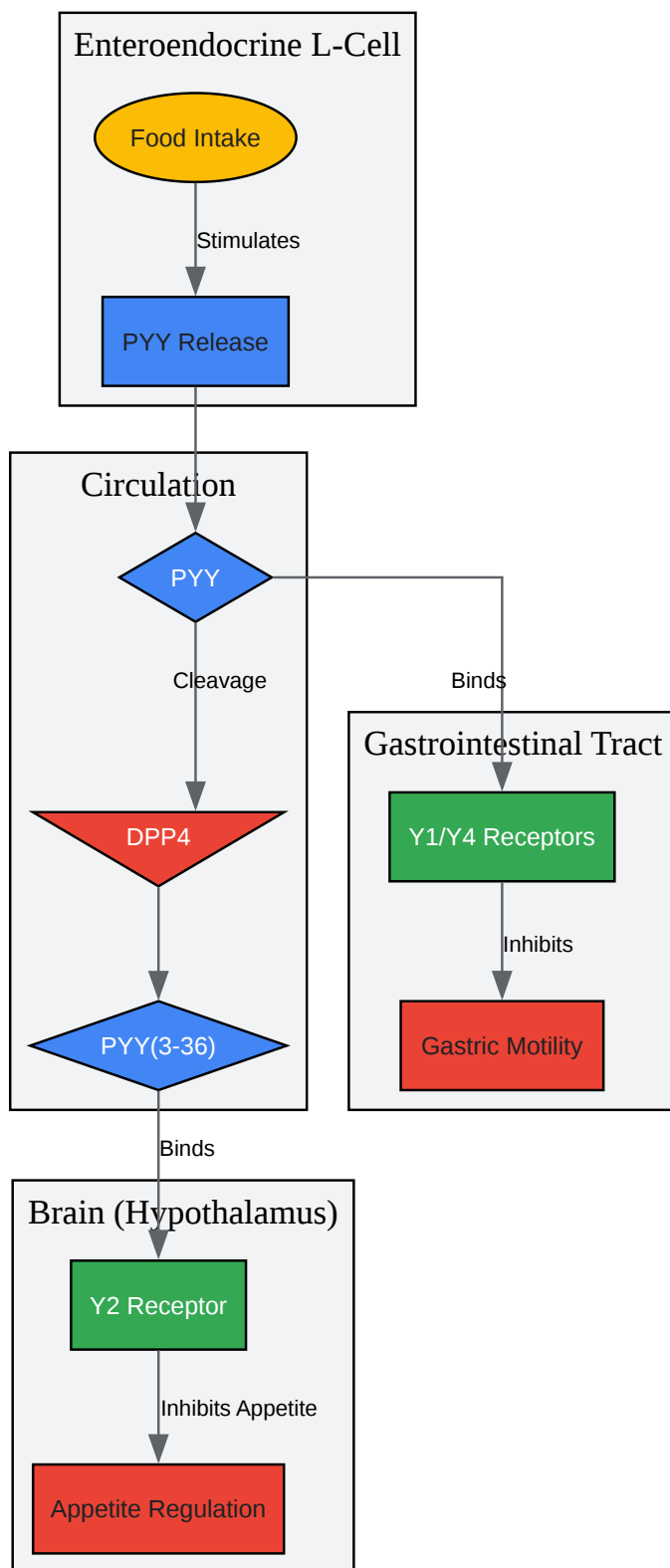
#### 5.2. Measurement:

- Provide a pre-weighed amount of food in the food hopper.
- After 24 hours, weigh the remaining food and any spillage.
- Calculate the daily food intake by subtracting the weight of the remaining food and spillage from the initial weight.
- For more detailed analysis of feeding behavior, automated systems that record the time and amount of each feeding bout can be used.[22]

#### 5.3. Data Normalization:

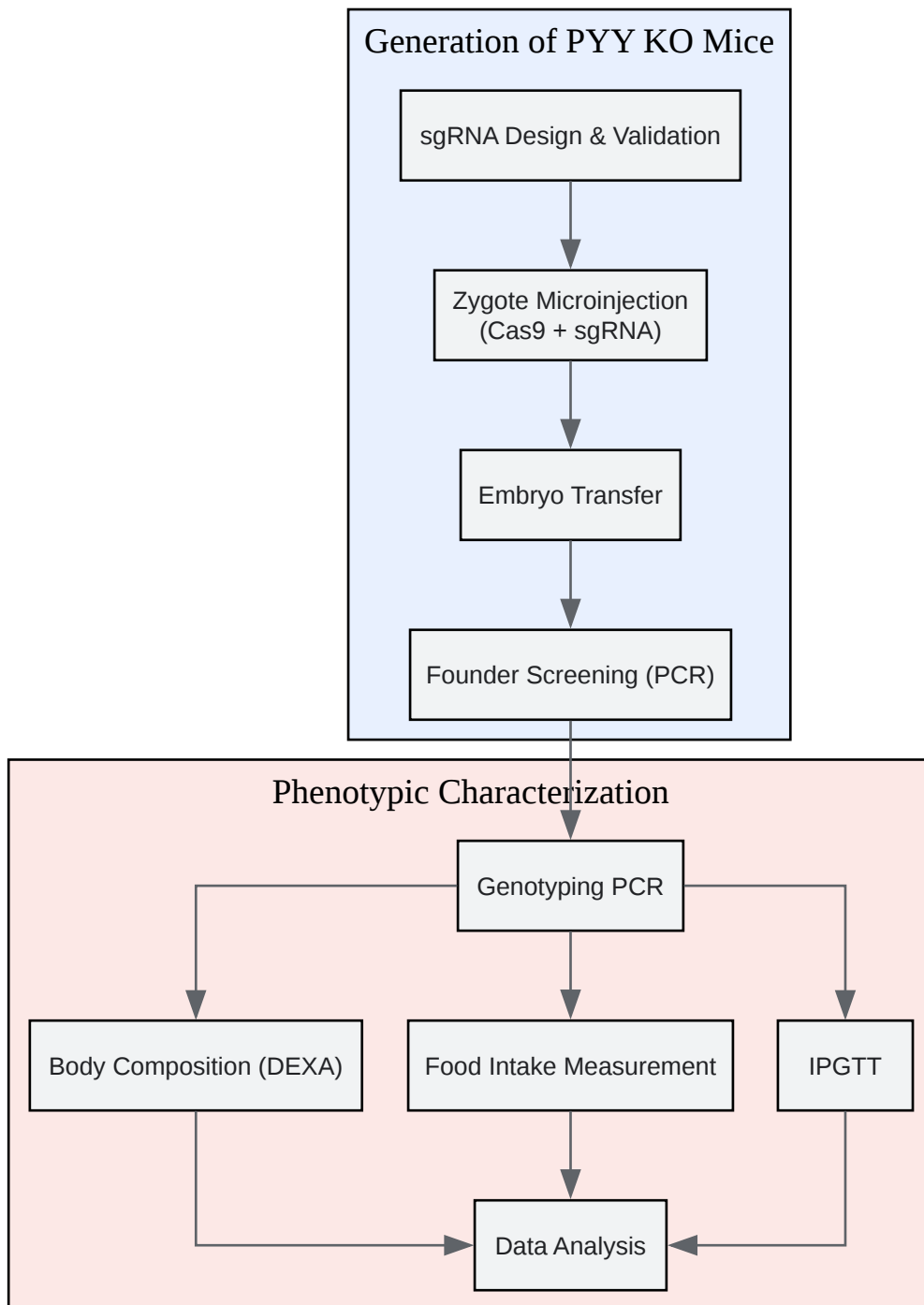
- Food intake can be expressed as grams per day or normalized to the mouse's body weight.

## Mandatory Visualizations



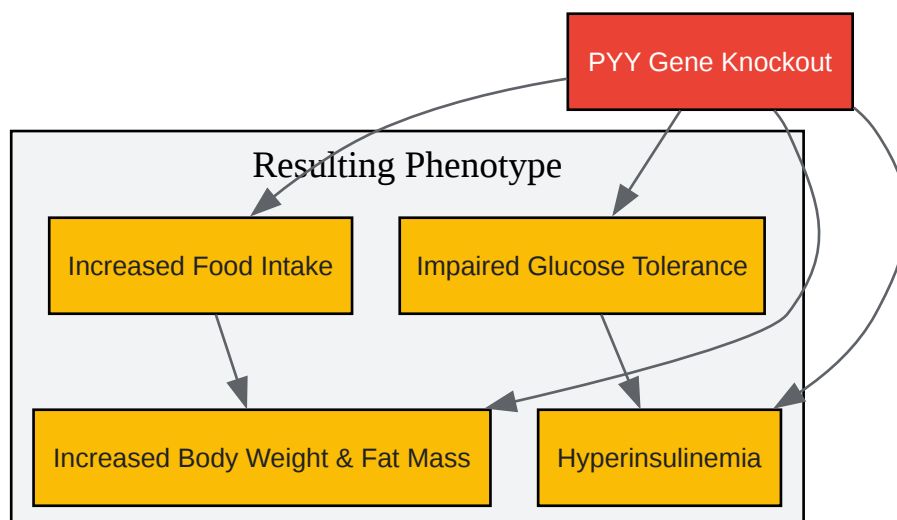
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Caption: PYY signaling pathway from release to action.



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Caption: Experimental workflow for PYY KO mouse generation and characterization.



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Caption: Logical relationship between PYY knockout and observed phenotype.

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